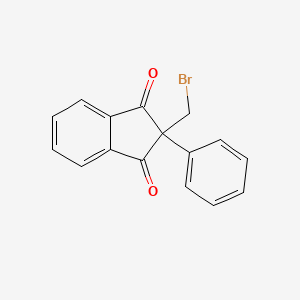

2-Bromomethyl-2-phenyl-indan-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromometil-2-fenil-indan-1,3-diona es un compuesto químico con la fórmula molecular C16H11BrO2. Es un derivado de la indan-1,3-diona, un versátil bloque de construcción utilizado en diversas aplicaciones que van desde la biosensación hasta la fotopolimerización . Este compuesto es conocido por su estructura única, que incluye un grupo bromometil y un grupo fenil unidos al núcleo de indan-1,3-diona.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-Bromometil-2-fenil-indan-1,3-diona típicamente involucra la bromación de 2-metil-2-fenil-indan-1,3-diona. La reacción se lleva a cabo en condiciones controladas utilizando bromo o N-bromosuccinimida (NBS) como agente bromante. La reacción se realiza generalmente en un solvente inerte como diclorometano o cloroformo a bajas temperaturas para evitar reacciones secundarias .

Métodos de Producción Industrial

La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores grandes y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. La reacción de bromación se monitorea cuidadosamente para evitar la sobrebromación y asegurar que se obtenga el producto deseado.

Análisis De Reacciones Químicas

Tipos de Reacciones

2-Bromometil-2-fenil-indan-1,3-diona experimenta varias reacciones químicas, que incluyen:

Reacciones de Sustitución: El grupo bromometil puede ser sustituido por otros nucleófilos como aminas, tioles o alcóxidos.

Reacciones de Oxidación y Reducción: El compuesto puede sufrir oxidación para formar los óxidos correspondientes o reducción para formar alcoholes.

Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento para formar moléculas más complejas.

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Los reactivos comunes incluyen aminas, tioles y alcóxidos. Las reacciones se llevan a cabo típicamente en solventes polares como etanol o metanol.

Reacciones de Oxidación: Se utilizan agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reacciones de Reducción: Se emplean agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Principales Productos Formados

Reacciones de Sustitución: Los productos incluyen derivados de indan-1,3-diona sustituidos.

Reacciones de Oxidación: Los productos incluyen óxidos y cetonas.

Reacciones de Reducción: Los productos incluyen alcoholes e hidrocarburos.

Aplicaciones Científicas De Investigación

2-Bromometil-2-fenil-indan-1,3-diona tiene varias aplicaciones de investigación científica:

Química: Se utiliza como un bloque de construcción en la síntesis orgánica para crear moléculas más complejas.

Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se está llevando a cabo una investigación para explorar su potencial como intermedio farmacéutico.

Industria: Se utiliza en la producción de tintes, pigmentos e fotoiniciadores para la polimerización.

Mecanismo De Acción

El mecanismo de acción de 2-Bromometil-2-fenil-indan-1,3-diona involucra su interacción con varios objetivos moleculares. El grupo bromometil es reactivo y puede formar enlaces covalentes con sitios nucleofílicos en moléculas biológicas. Esta reactividad se explota en la química medicinal para diseñar compuestos que puedan inhibir enzimas o receptores específicos. El grupo fenil contribuye a las interacciones hidrofóbicas del compuesto, mejorando su afinidad de unión a las proteínas diana .

Comparación Con Compuestos Similares

Compuestos Similares

2-Metil-2-fenil-indan-1,3-diona: Estructura similar pero carece del grupo bromometil.

2-Bromo-2-metil-indan-1,3-diona: Estructura similar pero tiene un grupo metil en lugar de un grupo fenil.

2-Bromo-2-(4-clorofenil)-indan-1,3-diona: Estructura similar con un grupo clorofenil en lugar de un grupo fenil.

Unicidad

2-Bromometil-2-fenil-indan-1,3-diona es único debido a la presencia de un grupo bromometil y un grupo fenil, que confieren propiedades de reactividad y unión distintas. Esta combinación lo convierte en un valioso intermedio en la síntesis orgánica y un posible candidato para el desarrollo de fármacos .

Actividad Biológica

2-Bromomethyl-2-phenyl-indan-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, drawing from diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of the corresponding indanone derivative. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and traditional reflux methods. The compound can be characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Antimicrobial Activity

Research has demonstrated that derivatives of indan-1,3-dione exhibit significant antimicrobial properties. For instance, a study evaluated a series of synthesized compounds based on indanone derivatives against various bacterial strains. The results indicated that certain derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Compounds with similar structures have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The structure–activity relationship (SAR) studies suggest that modifications to the phenyl group can enhance antioxidant activity .

Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterases (AChE and BuChE), which are important targets in the treatment of Alzheimer's disease. Some derivatives have exhibited significant inhibitory effects on these enzymes, with IC50 values in the nanomolar range. For example, compounds derived from similar indanone structures demonstrated IC50 values as low as 14.8 nM for AChE inhibition .

Study 1: Antimicrobial Evaluation

A series of 2-bromoindandiones were synthesized and evaluated for their antimicrobial activity against several pathogenic strains. The study revealed that compounds with halogen substituents exhibited enhanced activity compared to their non-halogenated counterparts. The results are summarized in Table 1.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 15 | Moderate |

| Derivative A | 10 | High |

| Derivative B | 20 | Low |

Study 2: Antioxidant Activity Assessment

A comparative analysis was conducted to assess the antioxidant capacity of various indanone derivatives using DPPH radical scavenging assays. The findings indicated that structural modifications significantly influenced antioxidant activity.

| Compound | % Inhibition at 100 µM |

|---|---|

| This compound | 65 |

| Standard (Ascorbic Acid) | 85 |

Propiedades

Fórmula molecular |

C16H11BrO2 |

|---|---|

Peso molecular |

315.16 g/mol |

Nombre IUPAC |

2-(bromomethyl)-2-phenylindene-1,3-dione |

InChI |

InChI=1S/C16H11BrO2/c17-10-16(11-6-2-1-3-7-11)14(18)12-8-4-5-9-13(12)15(16)19/h1-9H,10H2 |

Clave InChI |

KBWSNLPSTGJOAY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CBr |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.